

A Comparative Guide to the Metabolism of Lamivudine and its Labeled Counterparts

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Compound of Interest

Compound Name: *Lamivudine-13C,15N2,d2*

Cat. No.: *B12375175*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of lamivudine and its isotopically labeled forms, supported by experimental data and detailed methodologies. The use of isotopically labeled compounds, such as those containing ^{13}C , ^{15}N , or ^3H , is a standard practice in pharmacokinetic studies to serve as internal standards for analytical quantification. It is a fundamental principle in pharmacology that the introduction of stable isotopes does not alter the metabolic fate of a drug molecule. Therefore, the metabolic pathways and pharmacokinetic parameters of lamivudine and its labeled versions are considered identical. This guide will present the metabolic profile of lamivudine, with the understanding that it directly reflects the metabolism of its labeled analogues.

Data Presentation: Pharmacokinetic Parameters of Lamivudine

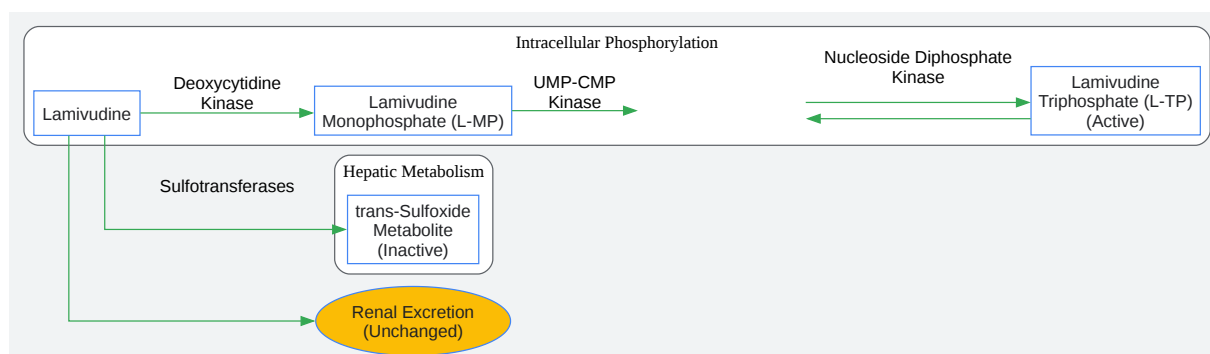
The following table summarizes the key pharmacokinetic parameters of lamivudine in adults. These values are representative of both unlabeled and isotopically labeled lamivudine.

Parameter	Value	Reference
Absorption		
Bioavailability	80-85%	[1]
Time to Peak Concentration (Tmax)	0.5 - 1.5 hours	[2]
Effect of Food	Delays Tmax and lowers Cmax by 47%, but does not affect the extent of absorption (AUC).	[1]
Distribution		
Volume of Distribution (Vd)	1.3 L/kg	[1]
Protein Binding	<36%	[3]
CSF:Plasma Ratio	~0.12	[1]
Metabolism		
Primary Pathway	Intracellular phosphorylation to lamivudine 5'-triphosphate (active metabolite).	[2][3]
Minor Pathway	Formation of trans-sulfoxide metabolite.	[2][3]
CYP450 Involvement	Not significantly metabolized by cytochrome P450 enzymes.	[4]
Elimination		
Plasma Half-life	5-7 hours	[1]
Intracellular Half-life of Lamivudine-TP	10.5 - 19 hours	[2]
Major Route of Elimination	Renal excretion of unchanged drug (>70%).	[1]
Excretion of trans-sulfoxide metabolite	~5% of an oral dose.[2][4]	

Metabolic Pathways and Experimental Workflows

Lamivudine Metabolic Pathway

The primary metabolic activation of lamivudine occurs intracellularly, where it is converted to its pharmacologically active triphosphate form. A minor fraction of the drug is metabolized in the liver to an inactive sulfoxide metabolite.

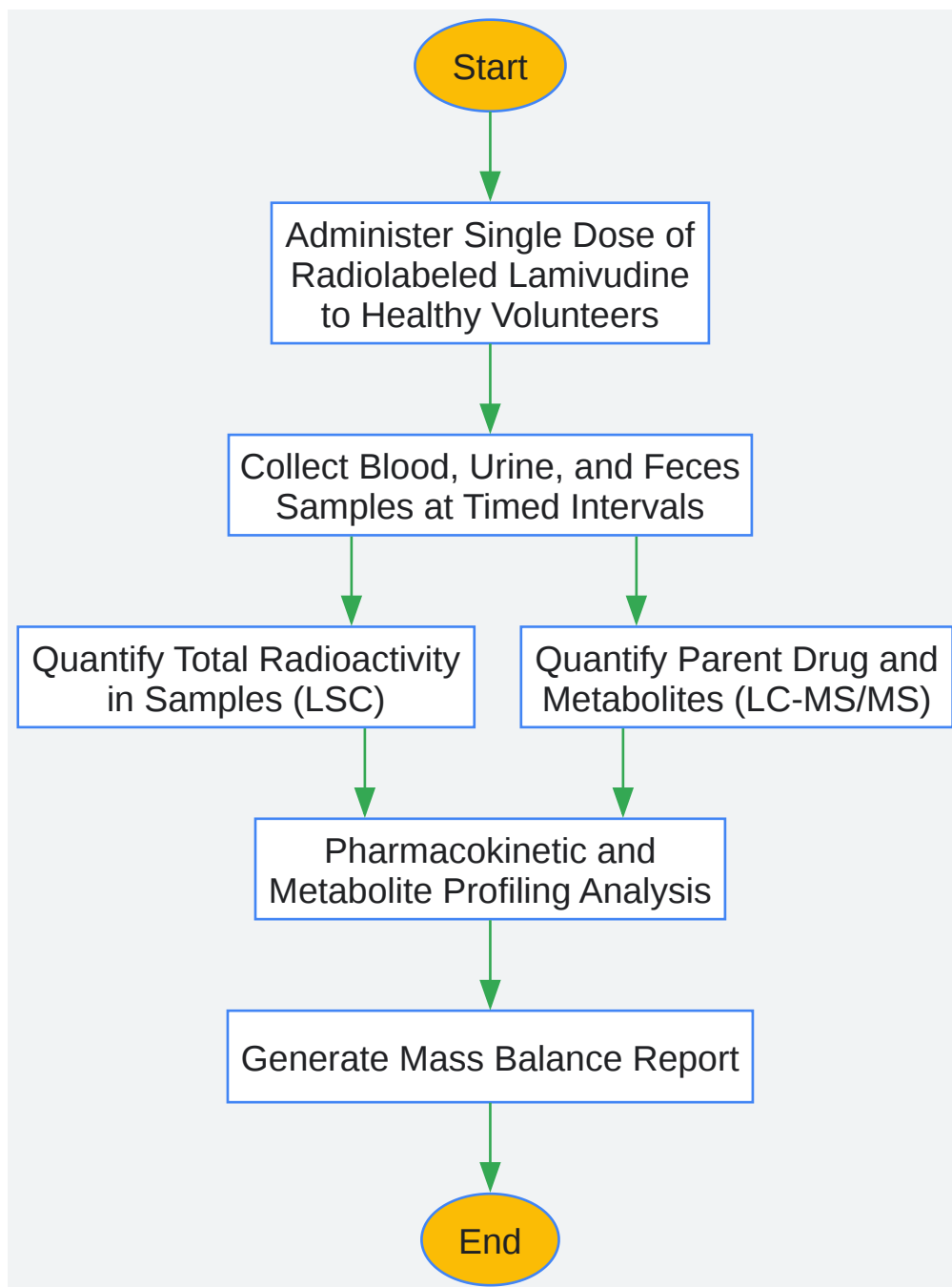


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Caption: Intracellular phosphorylation and hepatic metabolism of lamivudine.

Experimental Workflow: Human Mass Balance Study

A human mass balance study is a critical experiment to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. This workflow outlines the key steps involved in such a study for lamivudine, typically using a radiolabeled form of the drug (e.g., ^{14}C -lamivudine).



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Caption: Workflow for a human radiolabeled mass balance study.

Experimental Protocols

The following are generalized protocols for key experiments in lamivudine metabolism studies, based on methodologies reported in the scientific literature.

Quantification of Lamivudine and its trans-sulfoxide Metabolite in Human Plasma by LC-MS/MS

This protocol describes the quantitative analysis of lamivudine and its primary metabolite in plasma samples.

a. Sample Preparation:

- Thaw frozen human plasma samples at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 20 μ L of an internal standard solution (isotopically labeled lamivudine and trans-sulfoxide metabolite in methanol).
- Vortex for 10 seconds.
- Add 400 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

b. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate the analytes and internal standards.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lamivudine, its metabolite, and their respective internal standards.

Determination of Intracellular Lamivudine Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of the active triphosphate metabolite of lamivudine within cells.

a. PBMC Isolation:

- Collect whole blood from subjects in heparinized tubes.
- Dilute the blood 1:1 with phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the PBMC layer at the plasma-Ficoll interface.
- Wash the isolated PBMCs twice with PBS.
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

b. Cell Lysis and Extraction:

- Incubate a known number of PBMCs (e.g., 1×10^7 cells) with lamivudine at a specified concentration and time in cell culture medium.

- After incubation, pellet the cells by centrifugation.
- Wash the cell pellet with cold PBS to remove extracellular drug.
- Lyse the cells by adding 500 μ L of cold 70% methanol.
- Vortex vigorously and incubate on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant containing the intracellular metabolites to a new tube.

c. Analysis:

- The extracted phosphorylated metabolites can be quantified using a validated LC-MS/MS method, similar to the one described for plasma analysis but optimized for the separation of the mono-, di-, and triphosphate forms. Anion exchange chromatography is often employed for this separation. Alternatively, radioimmunoassays can be used if radiolabeled lamivudine was used in the incubation.[5][6]

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